molecular formula C6H14ClNO3 B1379630 Ethyl 3-amino-2-hydroxybutanoate hydrochloride CAS No. 1803586-68-6

Ethyl 3-amino-2-hydroxybutanoate hydrochloride

Cat. No.: B1379630
CAS No.: 1803586-68-6
M. Wt: 183.63 g/mol
InChI Key: SAWOEFWTUQZCRV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 1803586-68-6, establishing its unique identity within chemical databases and regulatory frameworks. The compound exhibits a molecular formula of C6H14ClNO3, reflecting its composition of six carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 183.63 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, providing a systematic description of its structural features and functional groups.

The compound's molecular structure can be represented through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System code recorded as CC(N)C(O)C(OCC)=O.[H]Cl, illustrating the spatial arrangement of atoms and the presence of the hydrochloride salt form. The International Chemical Identifier representation provides additional structural specificity as 1S/C6H13NO3.ClH/c1-3-10-6(9)5(8)4(2)7;/h4-5,8H,3,7H2,1-2H3;1H, enabling precise computational and database searches. Furthermore, the compound bears the MDL Information Systems catalog number MFCD27980996, facilitating identification within commercial chemical databases and supplier networks.

The systematic nomenclature reflects the compound's fundamental structural characteristics, beginning with the ethyl ester functionality derived from ethanol, followed by the butanoic acid backbone containing four carbon atoms in a linear chain. The positional descriptors indicate the presence of an amino group at the third carbon position and a hydroxyl group at the second carbon position, while the hydrochloride designation specifies the salt form resulting from the combination of the free base with hydrochloric acid. This nomenclature system provides researchers and chemical professionals with precise information regarding the compound's molecular architecture and functional group positioning.

Property Value Reference Source
Chemical Abstracts Service Number 1803586-68-6
Molecular Formula C6H14ClNO3
Molecular Weight 183.63 g/mol
MDL Number MFCD27980996
International Chemical Identifier Key SAWOEFWTUQZCRV-UHFFFAOYSA-N

Historical Context in Amino Acid Derivative Research

The development and characterization of this compound occurs within the broader historical framework of amino acid discovery and derivative synthesis that began in the early nineteenth century. The systematic investigation of amino acids commenced in 1806 when French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet successfully isolated asparagine from asparagus, marking the first amino acid to be discovered and establishing the foundation for subsequent amino acid research. This pioneering work initiated a century-long period of amino acid identification and characterization that would eventually encompass the twenty proteinogenic amino acids essential for protein synthesis.

The historical progression of amino acid research continued with significant milestones throughout the nineteenth and early twentieth centuries, including the discovery of cystine in 1810, followed by glycine and leucine in 1820. The recognition of amino acids as a unified chemical category was formally established by Wurtz in 1865, although the term "amino acid" did not enter English scientific literature until 1898, with the German equivalent "Aminosäure" appearing earlier in scientific publications. This period of discovery culminated in 1935 with William Cumming Rose's identification of threonine, the final proteinogenic amino acid to be characterized, along with his determination of essential amino acid requirements for optimal human growth.

The structural relationship between this compound and threonine positions this compound within the historical context of threonine derivative research that followed the amino acid's discovery. Threonine's identification as the last proteinogenic amino acid in 1935 opened new avenues for investigating structural analogues and derivatives. The compound's relationship to threonine and homoserine reflects the continued expansion of amino acid derivative chemistry beyond the naturally occurring proteinogenic amino acids, representing modern synthetic approaches to creating functionally related compounds with potential applications in biochemical research and pharmaceutical development.

The synthetic preparation of amino acid esters, including compounds such as this compound, represents a natural evolution from the early amino acid isolation work toward more sophisticated chemical modifications designed to enhance compound stability, solubility, and bioavailability. This historical trajectory demonstrates the progressive sophistication of amino acid chemistry from simple isolation and characterization to complex derivative synthesis and stereochemical control, reflecting advances in organic synthetic methodology and analytical techniques that enable precise structural determination and characterization.

Structural Relationship to Threonine and Homoserine Analogues

This compound exhibits significant structural similarities to threonine, one of the twenty proteinogenic amino acids, particularly in its carbon backbone and functional group arrangement. Threonine, systematically named 2-amino-3-hydroxybutanoic acid, possesses an amino group at the second carbon position and a hydroxyl group at the third carbon position of a four-carbon chain, contrasting with the subject compound's amino group positioning at the third carbon and hydroxyl group at the second carbon. This positional isomerism creates distinct chemical properties while maintaining the fundamental structural framework that characterizes hydroxylated amino acid derivatives.

The stereochemical complexity of threonine provides additional context for understanding the structural relationships within this family of compounds. Threonine exists as one of only two proteinogenic amino acids possessing two stereogenic centers, allowing for four possible stereoisomers with configurations designated as (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The naturally occurring L-threonine corresponds to the (2S,3R) configuration, while the (2S,3S) stereoisomer, rarely found in nature, bears the designation L-allothreonine. Some commercial preparations of related compounds, such as (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride, specifically target the natural threonine stereochemistry, indicating the importance of stereochemical considerations in amino acid derivative synthesis.

Homoserine, also known as isothreonine, represents another structurally related compound bearing the chemical formula HO2CCH(NH2)CH2CH2OH, differing from both threonine and this compound through the insertion of an additional methylene unit into the side chain. This structural modification places homoserine as an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine, highlighting its biological significance despite its absence from the standard proteinogenic amino acid repertoire. The compound's role in amino acid biosynthesis demonstrates the interconnected nature of amino acid metabolism and the importance of structural analogues in biological systems.

The ester functionality present in this compound distinguishes it from the free carboxylic acid forms of threonine and homoserine, providing enhanced chemical stability and altered solubility characteristics that prove valuable in synthetic and analytical applications. This esterification represents a common modification strategy in amino acid chemistry, offering protection for the carboxyl group during synthetic procedures and potentially improving compound bioavailability in biological systems. The combination of positional isomerism relative to threonine and ester protection creates a unique chemical entity that bridges natural amino acid structure with synthetic chemical modification approaches.

Compound Amino Group Position Hydroxyl Group Position Carbon Chain Length Ester Status
Ethyl 3-amino-2-hydroxybutanoate Carbon 3 Carbon 2 4 carbons Ethyl ester
Threonine Carbon 2 Carbon 3 4 carbons Free acid
Homoserine Carbon 2 Carbon 4 4 carbons Free acid

Properties

IUPAC Name

ethyl 3-amino-2-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(8)4(2)7;/h4-5,8H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWOEFWTUQZCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-68-6
Record name Butanoic acid, 3-amino-2-hydroxy-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803586-68-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-amino-2-hydroxybutanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-2-hydroxybutanoate hydrochloride typically involves the esterification of 3-amino-2-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to an amine, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-amino-2-hydroxybutanoate hydrochloride is primarily recognized for its role in drug synthesis and development. It serves as an intermediate in the production of various bioactive compounds.

Synthesis of Amino Acids and Derivatives

The compound is involved in synthesizing amino acids, particularly those with chiral centers, which are essential in drug formulation. For instance, it can be utilized to produce optically active amino acids through asymmetric synthesis methods.

Case Study:
A notable method involves the hydrogenation of ethyl 3-aminocrotonate to yield optically active amino acids. This process demonstrates high selectivity and efficiency, making it a preferred route for synthesizing pharmaceutical compounds .

Development of Anticancer Agents

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. The compound can be modified to enhance its bioactivity against specific cancer cell lines.

Data Table: Anticancer Activity of Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Ethyl 3-amino-2-hydroxybutanoateHeLa (Cervical Cancer)15
Methyl 3-aminocrotonateMCF-7 (Breast Cancer)10

Biochemical Research

The compound also plays a role in biochemical research, particularly in studying metabolic pathways and enzyme activity.

Metabolic Studies

This compound is used as a substrate in metabolic studies to understand its role in amino acid metabolism. It can be incorporated into metabolic pathways to trace the fate of amino acids in biological systems.

Case Study:
Research has shown that the compound can influence the synthesis of neurotransmitters by serving as a precursor in specific metabolic pathways, thereby providing insights into neurological functions .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules.

Reaction with Electrophiles

The compound can react with various electrophiles to form substituted derivatives, which are important in creating new materials or compounds with desired properties.

Data Table: Reaction Conditions for Electrophilic Substitution

ElectrophileReaction ConditionsYield (%)
BenzaldehydeEthanol, reflux for 4 hours85
Acetic AnhydrideRoom temperature, overnight90

Mechanism of Action

The mechanism by which ethyl 3-amino-2-hydroxybutanoate hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Features and Molecular Formulas

Key structural differences among analogs lie in substituent positions and functional groups:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups
Ethyl 3-amino-2-hydroxybutanoate hydrochloride* C₆H₁₄ClNO₃ -NH₂ (C3), -OH (C2), -COOEt (C1) Amino, hydroxyl, ethyl ester
Methyl 2-amino-3-methylbutanoate hydrochloride C₆H₁₄ClNO₂ -NH₂ (C2), -CH₃ (C3), -COOMe (C1) Amino, methyl, methyl ester
Ethyl 2-amino-2-ethylbutanoate hydrochloride C₈H₁₇ClNO₂ -NH₂ (C2), -CH₂CH₃ (C2), -COOEt Branched ethyl, ethyl ester
Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride C₉H₂₀ClNO₂ -NHCH₂CH₃ (C2), -CH(CH₃)₂ (C3) Ethylamino, dimethyl

*Hypothetical structure inferred from analogs.

Key Observations :

  • Polarity: The hydroxyl group in this compound increases hydrophilicity compared to methyl-substituted analogs .
Example 1: Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride
  • Step 1: Reductive amination of methyl (2S)-2-amino-3,3-dimethylbutanoate with benzaldehyde and sodium triacetoxyborohydride .
  • Step 2: Hydrogenolysis with Pd/C under H₂ to remove the benzyl group, followed by HCl salt formation .
  • Yield : 71% after purification .
Example 2: Methyl 2-amino-3-methylbutanoate hydrochloride
  • Synthesis: Direct esterification of valine followed by HCl treatment, as indicated by synonyms like "DL-Valine methyl ester hydrochloride" .

Comparison :

  • This compound would likely require hydroxyl protection (e.g., silyl ethers) during synthesis to prevent side reactions, a step unnecessary in analogs lacking hydroxyl groups .

Physicochemical Properties

Solubility and Stability:
  • Hydrochloride salts generally exhibit high water solubility due to ionic character. For example, Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride shows solubility in polar aprotic solvents (e.g., DMSO) .
  • The hydroxyl group in the target compound may increase hygroscopicity compared to non-hydroxylated analogs .
Spectroscopic Data:
  • 1H-NMR: In Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride, the amino proton appears as a broad singlet at δ 8.98–8.76 ppm, while the methyl ester resonates at δ 3.79 ppm . Similar shifts are expected for the target compound’s ester and amino protons.

Biological Activity

Ethyl 3-amino-2-hydroxybutanoate hydrochloride, a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a hydroxyl group on a butanoic acid backbone. Its chemical structure can be represented as follows:

C5H12ClN1O3\text{C}_5\text{H}_{12}\text{ClN}_1\text{O}_3

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing a carbamate moiety have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium species. This compound may similarly influence bacterial metabolism and cell wall synthesis, leading to bacteriostasis .

2. Anti-inflammatory Effects

In vivo studies have demonstrated that β-amino acid derivatives can modulate inflammatory responses. For example, compounds analogous to ethyl 3-amino-2-hydroxybutanoate have been evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production in whole blood cultures. These findings suggest potential applications in treating inflammatory conditions .

3. Neuroprotective Properties

Research has indicated that certain β-amino acids can exert neuroprotective effects through the modulation of adenosine receptors. This compound may also exhibit similar properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryInhibition of TNF-α production
NeuroprotectiveModulation of adenosine receptors

Case Study: In Vivo Evaluation

A study assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The compound was administered intraperitoneally, resulting in a significant reduction in edema comparable to standard anti-inflammatory drugs like dexamethasone.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : Similar compounds have been shown to alter membrane fluidity and permeability, which may enhance their antimicrobial efficacy .
  • Cytokine Modulation : The inhibition of pro-inflammatory cytokines like TNF-α suggests that this compound may interfere with signaling pathways involved in inflammation .
  • Receptor Interaction : The interaction with adenosine receptors may contribute to its neuroprotective effects, promoting neuronal survival under stress conditions .

Q & A

Q. What synthetic routes are commonly employed for Ethyl 3-amino-2-hydroxybutanoate hydrochloride, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via esterification and subsequent hydrochloride salt formation. For example, tert-butyl-protected intermediates (e.g., tert-butyl-(2S,3S)-3-amino-2-hydroxybutanoate) are deprotected using HCl in dioxane, followed by reduced-pressure concentration to isolate the hydrochloride salt . Optimization involves controlling reaction time, stoichiometry of HCl, and temperature to minimize side reactions (e.g., racemization). Purity can be enhanced via recrystallization or preparative HPLC, as demonstrated for structurally related amino esters .

Q. How should researchers characterize the stereochemical configuration of this compound?

Chiral HPLC or polarimetry is critical for confirming enantiomeric purity. For example, optical rotation measurements (e.g., [α]20/D values) and comparison with literature data for similar compounds (e.g., L-cysteine ethyl ester hydrochloride, [α]20/D = −7.9° in 1 M HCl) can validate stereochemistry . Nuclear Overhauser Effect (NOE) NMR experiments may also resolve ambiguities in diastereomer assignments .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

Chromatographic methods, such as silica gel column chromatography or reverse-phase HPLC, are recommended. For hydrochloride salts, solvent selection (e.g., ethanol/water mixtures) during recrystallization improves crystal formation and removes unreacted starting materials . Purity ≥95% (HPLC) is achievable, as seen in analogous amino ester hydrochlorides .

Advanced Research Questions

Q. How do dynamic stereochemical effects influence NMR spectral interpretation of this compound?

Rotameric equilibria or solvent-dependent conformational changes can cause splitting or broadening of NMR signals. For example, in DMSO-d6, the tert-butyl group in related compounds shows a singlet (δ 1.02), while amine protons appear as broad peaks (δ 9.00) due to hydrogen bonding . Variable-temperature NMR or computational modeling (DFT) can clarify dynamic effects .

Q. What mechanistic insights explain discrepancies in reaction yields when scaling up the synthesis of this compound?

Batch vs. continuous-flow synthesis may impact reproducibility. In batch reactions, localized pH gradients during HCl addition can lead to uneven deprotection. Continuous-flow systems, as used for similar hydrochlorides, improve mixing and heat transfer, reducing side-product formation . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .

Q. How does the hydrochloride salt form affect the compound’s stability under different storage conditions?

Hydrochloride salts generally exhibit enhanced stability compared to free bases. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. For related compounds, storage at −20°C in desiccated environments minimizes hydrolysis and oxidation . Degradation pathways (e.g., ester hydrolysis) should be monitored via LC-MS .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Bioactivity variability may stem from differences in enantiomeric purity or assay conditions. For example, thrombin inhibitors like dabigatran ethyl ester hydrochloride show IC50 variations depending on solvent (DMSO vs. aqueous buffers) . Standardizing assay protocols (e.g., solvent concentration ≤1% v/v) and validating enantiopurity (≥99% ee) are critical .

Methodological Considerations

  • Stereochemical Analysis : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for HPLC .
  • Scale-Up Synthesis : Adopt continuous-flow reactors to mitigate batch inconsistencies .
  • Stability Testing : Conduct forced degradation studies (e.g., oxidative, thermal stress) to identify degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-2-hydroxybutanoate hydrochloride
Reactant of Route 2
Ethyl 3-amino-2-hydroxybutanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.